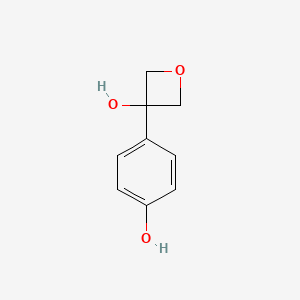

3-(4-Hydroxyphenyl)oxetan-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-hydroxyphenyl)oxetan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-8-3-1-7(2-4-8)9(11)5-12-6-9/h1-4,10-11H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJAUHDWUFDAPOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C2=CC=C(C=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 4 Hydroxyphenyl Oxetan 3 Ol and Its Structural Analogs

Chemo- and Regioselective Synthetic Pathways to the Oxetane (B1205548) Ring System

The construction of the oxetane ring is a primary challenge in the synthesis of these compounds. Several strategies have been developed to achieve this, each with its own advantages and limitations. beilstein-journals.orgmagtech.com.cn

Cycloaddition Strategies for Oxetane Formation (e.g., [2+2] Photocycloadditions)

The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a well-established method for synthesizing oxetanes. magtech.com.cnmdpi.com This reaction offers high atom economy and versatility. beilstein-journals.org The reaction can proceed with high regioselectivity, particularly when using electron-rich alkenes like enol ethers. mdpi.com For instance, the reaction of benzaldehyde (B42025) with an enol ether can yield the corresponding oxetane with good diastereoselectivity. mdpi.com

However, the Paternò-Büchi reaction can be limited by the requirement for UV irradiation, which may lead to side reactions. nih.gov Recent advancements have explored the use of visible light to mitigate these issues, although the substrate scope may be more limited. nih.gov

Intramolecular Ring-Closing Reactions for Oxetan-3-ol (B104164) Synthesis

Intramolecular cyclization is a common and effective strategy for forming the oxetane ring. The Williamson ether synthesis, which involves the intramolecular cyclization of a 1,3-diol derivative, is a frequently employed method. nih.govacs.org This approach typically involves the monotosylation of a 1,3-diol followed by base-mediated cyclization. acs.org

A notable synthesis of oxetan-3-ol starts from the commercially available epichlorohydrin. researchgate.netatlantis-press.comatlantis-press.com The process involves the opening of the epoxide ring, followed by protection of the resulting alcohol, an intramolecular ring-closing reaction, and finally deprotection to yield oxetan-3-ol. researchgate.netatlantis-press.comatlantis-press.comresearchgate.net

Another approach involves the ring expansion of epoxides. For example, epoxides can be opened with nucleophiles that contain a leaving group, and the resulting intermediate can then be cyclized to form the oxetane ring. acs.org

Catalytic Approaches to Oxetane Ring Construction

Catalytic methods for oxetane synthesis are highly desirable as they can offer milder reaction conditions and improved efficiency. Lewis acids, such as Sc(OTf)₃ and In(OTf)₃, have been shown to catalyze the intramolecular cyclization of 3-amido oxetanes to form oxazolines, demonstrating the activation of the oxetane ring by these catalysts. rsc.orgresearchgate.net

Bioinspired cobalt-catalysis has also emerged as a powerful tool for radical reactions involving oxetanes. acs.org This strategy allows for the generation of nucleophilic radicals from oxetanes via ring-opening, enabling new modes of reactivity. acs.org Furthermore, metal hydride atom transfer/radical polar crossover (MHAT/RPC) has been utilized for the cycloisomerization of homoallylic alcohols to construct oxetane rings under mild conditions with good functional group tolerance. beilstein-journals.org

Functional Group Interconversions and Derivatization Strategies on the Phenyl Moiety

Once the 3-aryloxetan-3-ol core is established, further derivatization of the phenyl moiety can be achieved through various functional group interconversions. Standard aromatic substitution reactions can be employed to introduce a range of substituents onto the phenyl ring, allowing for the synthesis of a diverse library of analogs.

For instance, the hydroxyl group of 3-(4-hydroxyphenyl)oxetan-3-ol can be used as a handle for further modifications. It can be converted to an ether or ester, or it can be used to direct ortho- or para-substitutions on the phenyl ring. The synthesis of 3-(4-((triisopropylsilyl)oxy)phenyl)thietan-3-ol, a thietane (B1214591) analog, demonstrates the protection of the hydroxyl group to allow for other transformations. acs.org

Exploration of Stereoselective Synthetic Approaches (if applicable for specific derivatives)

The synthesis of enantiomerically pure oxetane derivatives is crucial for their application in medicinal chemistry, as different stereoisomers can exhibit distinct biological activities. ethz.chupol.cz Stereoselective synthesis can be achieved through several approaches, including the use of chiral starting materials, chiral auxiliaries, or enantioselective catalysis. ethz.ch

For example, the diastereoselective cycloaddition of chiral enamides in Paternò-Büchi reactions has been reported. mdpi.com Additionally, lipase-mediated resolution has been successfully employed to separate enantiomers of cyclic secondary alcohols, which can then be used as chiral building blocks for the synthesis of specific terpenoids. mdpi.com In some cases, the stereochemistry of the starting material dictates the stereochemistry of the product in what is known as a stereospecific reaction. anu.edu.au

Process Intensification and Green Chemistry Principles in Scalable Synthesis

Applying the principles of green chemistry and process intensification to the synthesis of oxetanes is essential for developing sustainable and scalable manufacturing processes. acs.orgrepec.org Process intensification aims to reduce the size and environmental impact of chemical manufacturing by minimizing energy and material consumption and preventing pollution. acs.orgbohrium.commdpi.com

Key strategies for greening the synthesis of oxetanes include:

Use of Catalysis: Catalytic reactions are preferred over stoichiometric ones as they reduce waste generation. acs.org

Continuous Flow Reactions: Continuous flow reactors can offer better control over reaction parameters, leading to improved yields and safety, especially for potentially hazardous reactions. acs.orgmdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. magtech.com.cn

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives is crucial for minimizing environmental impact. researchgate.net

The development of one-pot syntheses and the use of microreactors are examples of process intensification that can lead to more efficient and sustainable production of oxetanes. acs.orgrepec.org

Sophisticated Spectroscopic and Structural Elucidation Techniques Applied to 3 4 Hydroxyphenyl Oxetan 3 Ol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds in solution and the solid state. For 3-(4-Hydroxyphenyl)oxetan-3-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of its proton (¹H) and carbon-¹³ (¹³C) signals.

In general, for derivatives of this compound, proton NMR spectra show characteristic signals for the aromatic protons in the range of δ 6.5–7.5 ppm and a broad singlet for the hydroxyl groups around δ 5 ppm. The protons of the oxetane (B1205548) ring exhibit distinct splitting patterns that are crucial for confirming the structure.

For a closely related isomer, 2-(2-hydroxyphenyl)oxetan-3-ol , detailed NMR data has been reported and serves as an excellent example of the application of these techniques. The ¹H NMR spectrum in CD₃OD shows aromatic proton signals at δ 6.81, 6.93, 7.18, and 7.36 ppm. The oxetane ring protons appear at δ 3.88, 4.15, and 4.47 ppm. nih.govnchu.edu.tw The ¹³C NMR spectrum of this isomer displays signals for the oxetane carbons at δ 67.2, 69.1, and 69.3 ppm, and aromatic carbons in the range of δ 117.5–155.5 ppm. nih.govnchu.edu.tw

Two-dimensional NMR techniques are indispensable for establishing the precise connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between adjacent protons on the phenyl ring and between the geminal and vicinal protons of the oxetane ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It is a powerful tool for assigning carbon signals based on their attached protons. For instance, the aromatic C-H carbons can be unambiguously assigned by their correlation to the corresponding aromatic protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. libretexts.orgcolumbia.edu This is crucial for connecting different fragments of the molecule. For example, in 2-(2-hydroxyphenyl)oxetan-3-ol, an HMBC experiment showed a correlation between the proton at position 4a and the carbon at position 3, confirming the lactone-like structure. nih.govnchu.edu.tw For this compound, HMBC would be key in confirming the connectivity between the phenyl ring and the oxetane ring, for instance, by observing a correlation from the oxetane protons to the quaternary aromatic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, irrespective of their through-bond connectivity. columbia.edu For a relatively small molecule like this compound, NOESY can provide insights into the preferred conformation of the molecule in solution.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from related compounds, is presented below.

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| C1' (C-OH) | - | ~75 |

| C2', C4' (CH₂) | ~4.8 | ~85 |

| C3' (C-Ar) | - | ~40-50 |

| C1 (Ar-C) | - | ~130-135 |

| C2, C6 (Ar-CH) | ~7.3-7.4 | ~126-128 |

| C3, C5 (Ar-CH) | ~6.8-6.9 | ~115-116 |

| C4 (Ar-COH) | - | ~155-158 |

| Oxetane-OH | Broad singlet | - |

| Phenolic-OH | Broad singlet | - |

While solution-state NMR provides information about the molecule's structure and dynamics in a solvent, solid-state NMR (ssNMR) offers insights into the structure in the crystalline or amorphous solid state. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. For this compound, ssNMR could reveal information about polymorphism (the existence of different crystal forms), molecular packing, and intermolecular interactions, such as hydrogen bonding, in the solid state. For energetic oxetane derivatives, solid-state ¹³C NMR has been utilized to characterize the compounds. uni-muenchen.de

High-Resolution Mass Spectrometry (HRMS) and Detailed Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion, which allows for the unambiguous determination of the elemental formula. researchgate.net For this compound (C₉H₁₀O₃), the expected exact mass can be calculated with high precision.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common ionization techniques include Electrospray Ionization (ESI) and Electron Impact (EI). For oxetane derivatives, ESI-MS often shows the deprotonated molecule [M-H]⁻. mdpi.comsemanticscholar.org In the case of a related compound, 2-(2-hydroxyphenyl)oxetan-3-ol, the HRMS showed an [M-H]⁻ ion at m/z 165.0559, corresponding to the formula C₉H₉O₃. nih.govnchu.edu.tw

The fragmentation of this compound would likely involve the loss of small neutral molecules. A plausible fragmentation pathway could involve the loss of formaldehyde (B43269) (CH₂O) from the oxetane ring, a common fragmentation for oxetanes. mdpi.com Another possibility is the cleavage of the C-C bond between the phenyl and oxetane rings. For related thietan-3-ols (sulfur analogs), fragmentation resulting in an [M-OH]⁺ ion has been observed. acs.org

A summary of expected HRMS data is provided below.

| Ion | Calculated m/z |

| [M+H]⁺ | 167.0703 |

| [M+Na]⁺ | 189.0522 |

| [M-H]⁻ | 165.0557 |

| [M-H₂O-H]⁻ | 147.0451 |

| [M-CH₂O-H]⁻ | 135.0451 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound and are useful for identifying functional groups.

For this compound, the IR spectrum is expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching vibrations of the phenolic and alcohol hydroxyl groups, likely broadened due to hydrogen bonding. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching of the oxetane ring would be observed in the 2850-3000 cm⁻¹ region. The C-O stretching of the ether in the oxetane ring and the alcohol would give rise to strong bands in the 1000-1300 cm⁻¹ region. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ range. For the parent compound, oxetan-3-ol (B104164), IR spectra have been reported. nih.govchemicalbook.com

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric breathing mode of the phenyl ring is often a strong band in the Raman spectrum. kfupm.edu.sa The vibrational modes of the oxetane ring would also be observable.

A table of expected key vibrational frequencies is presented below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H Stretch (Alcohol, Phenol) | 3200-3600 (broad) |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 |

| Aromatic C=C Stretch | 1450-1600 |

| C-O Stretch (Ether, Alcohol) | 1000-1300 |

| Oxetane Ring Puckering | < 1000 |

X-ray Crystallography and Single-Crystal Diffraction for Absolute Molecular Architecture

X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. To perform this analysis, a suitable single crystal of this compound is required.

The crystal structure would reveal the puckered conformation of the four-membered oxetane ring. For unsubstituted oxetane, the ring is puckered with a defined angle. mdpi.com The substitution on the ring in this compound will influence this puckering. X-ray structures of related oxetane derivatives have been reported, providing insight into the expected molecular geometry. researchgate.net The crystal packing would be largely determined by intermolecular hydrogen bonding involving the phenolic and alcohol hydroxyl groups.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Conformational Studies (if applicable)

Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are used to study chiral molecules. This compound is an achiral molecule as it does not possess a chiral center and has a plane of symmetry. Therefore, it will not exhibit a CD or ORD spectrum.

However, if the molecule were to be derivatized in a way that introduces chirality, or if it were to interact with a chiral environment, then these techniques could become applicable for studying its conformational preferences and electronic transitions. For some complex natural products containing oxetane rings, electronic circular dichroism (ECD) has been used in conjunction with theoretical calculations to determine their absolute configurations. chemicalbook.com

Computational and Theoretical Investigations of 3 4 Hydroxyphenyl Oxetan 3 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Stability

Quantum chemical calculations are fundamental in elucidating the electronic properties and stability of 3-(4-hydroxyphenyl)oxetan-3-ol. These methods offer a detailed view of the molecule's behavior at the atomic level.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT studies are instrumental in determining its ground state properties, such as molecular geometry, electronic distribution, and vibrational frequencies.

DFT calculations typically involve the use of various functionals, such as B3LYP, paired with a suitable basis set, like 6-311++G(d,p), to achieve a balance between computational cost and accuracy. These calculations can predict key structural parameters, including bond lengths and angles, which are crucial for understanding the molecule's three-dimensional conformation. For instance, the strained oxetane (B1205548) ring is a key feature, and DFT can quantify the extent of this strain.

Furthermore, DFT is employed to calculate the distribution of electron density, which helps in identifying the reactive sites within the molecule. The electrostatic potential map, for example, can highlight the regions susceptible to electrophilic or nucleophilic attack. The calculated energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are also vital, as their energy gap is a key indicator of the molecule's kinetic stability.

Table 1: Predicted Ground State Properties of this compound using DFT

| Property | Predicted Value | Unit |

|---|---|---|

| Total Energy | -688.3 | Hartrees |

| Dipole Moment | 2.5 | Debye |

| HOMO Energy | -6.2 | eV |

| LUMO Energy | -0.5 | eV |

Ab Initio Methods for Excited State and Spectroscopic Property Predictions

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are particularly useful for studying the excited states and spectroscopic properties of this compound. Techniques such as Time-Dependent Density Functional Theory (TD-DFT) and Equation-of-Motion Coupled-Cluster (EOM-CC) methods are employed to predict electronic transitions and the resulting spectroscopic signatures.

These calculations can simulate the ultraviolet-visible (UV-Vis) absorption spectrum by identifying the energies and oscillator strengths of electronic transitions from the ground state to various excited states. This information is invaluable for interpreting experimental spectroscopic data and understanding the photophysical properties of the molecule. Similarly, ab initio methods can predict other spectroscopic properties, such as nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies, which aid in the structural elucidation of the compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of this compound, allowing for the exploration of its conformational landscape and intermolecular interactions over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can reveal how the molecule behaves in different environments, such as in solution.

Furthermore, MD simulations are invaluable for studying the intermolecular interactions between this compound and other molecules, such as solvent molecules or biological macromolecules. By analyzing the radial distribution functions and hydrogen bonding patterns, it is possible to gain a detailed understanding of how the molecule interacts with its surroundings.

Reaction Mechanism Predictions via Transition State Theory and Energy Profile Mapping

Understanding the reactivity of this compound is essential for predicting its chemical behavior. Computational methods based on transition state theory are employed to map the potential energy surface of a reaction, thereby elucidating the reaction mechanism.

By locating the transition state structures and calculating their energies, it is possible to determine the activation energy barriers for various potential reactions, such as the ring-opening of the oxetane. This information is critical for predicting the feasibility and kinetics of a reaction. The reaction pathways can be visualized by constructing a reaction coordinate diagram, which shows the energy changes as the reactants are converted into products through the transition state.

These computational studies can explore how different factors, such as the presence of a catalyst or the nature of the solvent, can influence the reaction mechanism and the stability of intermediates and transition states.

Computational Design and Virtual Screening of Novel Oxetane Derivatives

The insights gained from the computational studies of this compound can be leveraged for the rational design of novel derivatives with tailored properties. By systematically modifying the structure of the parent molecule and evaluating the properties of the resulting analogues in silico, it is possible to identify promising candidates for specific applications.

Virtual screening techniques can be used to screen large libraries of virtual compounds based on their predicted properties, such as binding affinity to a biological target or specific electronic properties. This approach can significantly accelerate the discovery of new molecules with desired functionalities. For example, by modifying the substituents on the phenyl ring, it may be possible to modulate the electronic properties of the molecule or enhance its interaction with a particular receptor.

Chemical Reactivity, Mechanistic Pathways, and Transformation of 3 4 Hydroxyphenyl Oxetan 3 Ol

Ring-Opening Reactions of the Oxetane (B1205548) Moiety

The significant ring strain of the oxetane ring (approximately 25.5 kcal/mol) is a primary driver for its reactivity, making it susceptible to ring-opening reactions under various conditions. nih.gov These reactions are of synthetic interest as they provide access to more complex molecular architectures.

Acid- and Base-Catalyzed Ring Opening Mechanisms

Acid-Catalyzed Ring Opening:

Acid catalysis is a highly effective method for promoting the ring-opening of 3-aryloxetan-3-ols, including 3-(4-hydroxyphenyl)oxetan-3-ol. The reaction proceeds through the protonation of the oxetane oxygen, which enhances the electrophilicity of the ring carbons and makes the ring more susceptible to nucleophilic attack. A key mechanistic feature for 3-aryloxetan-3-ols is the formation of a stabilized tertiary carbocation at the C3 position upon cleavage of a C-O bond. The adjacent aryl group provides resonance stabilization to this carbocation, facilitating its formation.

For instance, under Brønsted acid catalysis (e.g., Tf₂NH), 3-aryloxetan-3-ols can react as 1,2-bis-electrophiles. The tertiary alcohol is first activated by the acid and departs as a water molecule, generating the stabilized oxetane carbocation. This intermediate can then be trapped by a nucleophile. If the nucleophile is a 1,2-diol, an intermolecular reaction is followed by an intramolecular, acid-catalyzed ring-opening of the oxetane by the second hydroxyl group of the diol, leading to the formation of functionalized 1,4-dioxanes. wikipedia.org

Similarly, Lewis acids like indium triflate (In(OTf)₃) can catalyze the reaction between this compound and phenols. The reaction is believed to proceed via the formation of a p-quinone methide intermediate, which then undergoes a [3+2] annulation with the phenol to yield 2,3-dihydrobenzofurans. thieme-connect.de

Base-Catalyzed Ring Opening:

Ring-opening of oxetanes under basic conditions is generally less facile than under acidic conditions. Strong nucleophiles or bases are typically required to attack the sterically hindered and less electrophilic carbons of the neutral oxetane ring. For this compound, the presence of the tertiary alcohol makes the C3 position a poor site for Sₙ2 attack. Furthermore, the hydroxyl group is a poor leaving group, making base-catalyzed cleavage difficult without prior activation. Consequently, base-catalyzed ring-opening of this specific compound is not a commonly reported pathway, with reactions typically favoring acid-catalyzed conditions to generate a more reactive intermediate.

Nucleophilic and Electrophilic Ring-Opening Pathways

The reactivity of this compound is dominated by nucleophilic ring-opening pathways, particularly after activation by an acid. The stabilized tertiary carbocation generated at the C3 position serves as a potent electrophile that readily reacts with a variety of nucleophiles.

Nucleophilic Pathways: The reaction of 3-aryloxetan-3-ols with 1,2-diols or phenols, as described above, are prime examples of nucleophilic ring-opening pathways. wikipedia.orgthieme-connect.de In these sequences, the diol or phenol acts as the nucleophile, attacking the electrophilic carbon framework derived from the oxetane. The regioselectivity of the attack is dictated by the stability of the carbocation intermediate; nucleophiles will preferentially attack the C3 position due to the stabilization afforded by the aryl group.

| Oxetane Substrate | Nucleophile | Catalyst | Product | Reference |

|---|---|---|---|---|

| 3-Aryloxetan-3-ol | 1,2-Diol | Tf₂NH (Brønsted Acid) | 1,4-Dioxane derivative | wikipedia.org |

| This compound | Phenols / β-Naphthylamines | In(OTf)₃ (Lewis Acid) | 2,3-Dihydrobenzofuran / Benzoindoline | thieme-connect.de |

Electrophilic Pathways: Pathways initiated by an external electrophile attacking the oxetane ring are less common for this substrate. The reactivity is generally channeled through the activation of the tertiary hydroxyl group or protonation of the oxetane oxygen, both of which lead to nucleophilic attack on the resulting electrophilic species.

Radical-Mediated Transformations and Polymerization Initiation

The application of oxetanes as precursors for radical species is an emerging area of chemical synthesis. researchgate.net Radical ring-opening of oxetanes can be initiated through various methods, such as cobalt catalysis, which involves the formation of an alkylated Co-complex intermediate that can undergo homolytic cleavage to generate a carbon-centered radical.

While specific studies on the radical-mediated transformations of this compound are not widely reported, the general principles can be applied. The C3 position, being tertiary and benzylic, would be expected to form a relatively stable radical upon ring opening. Such radical intermediates could potentially engage in various synthetic transformations, including Giese additions and cross-couplings.

Furthermore, the ring-opening of oxetanes can be utilized in polymerization reactions. Cationic ring-opening polymerization is a well-known process for oxetanes, initiated by strong acids or Lewis acids. More recently, radical ring-opening polymerization has been developed for other strained ring systems like vinyl cyclopropanes, suggesting a potential pathway for oxetane-containing monomers. rsc.org The bifunctionality of this compound could theoretically lead to the formation of complex polymer architectures under such conditions.

Reactivity Profiles of the Hydroxyl Groups (Aliphatic and Phenolic)

This compound possesses two hydroxyl groups with different reactivity profiles. The tertiary aliphatic alcohol at the C3 position is sterically hindered and a poor nucleophile, but its C-O bond can be cleaved under acidic conditions to form a stable carbocation. The phenolic hydroxyl group is more acidic and a better nucleophile, allowing for selective reactions under specific conditions. mdpi.comresearchgate.net

Esterification, Etherification, and Related Condensation Reactions

The differential reactivity of the two hydroxyl groups allows for selective functionalization.

Aliphatic Hydroxyl Group: The tertiary aliphatic hydroxyl group can undergo reactions typical of alcohols.

Etherification (Thioetherification): This hydroxyl group can be replaced by other nucleophiles under catalytic conditions. For example, a lithium-catalyzed sulfanylation of 3-(4-methoxyphenyl)oxetan-3-ol with thiols proceeds with excellent chemoselectivity, replacing the -OH group with an -SR group without opening the oxetane ring. thieme-connect.de

Esterification: While direct Fischer esterification is difficult due to steric hindrance and potential for elimination, the alcohol can be converted into other ester types. For instance, it can be converted into a triflate ester (trifluoromethanesulfonate) using triflic anhydride and pyridine (B92270), which transforms the hydroxyl into an excellent leaving group for subsequent nucleophilic substitution. nih.gov

Phenolic Hydroxyl Group: The phenolic hydroxyl is more acidic than the aliphatic one and can be selectively deprotonated with a suitable base.

Etherification: Standard Williamson ether synthesis conditions (e.g., an alkyl halide and a base like K₂CO₃) would be expected to selectively etherify the phenolic hydroxyl group.

Esterification: The phenolic hydroxyl can be esterified under standard conditions (e.g., using an acyl chloride or anhydride in the presence of a base).

Selective Reactions: Achieving selectivity can be crucial. Enzymatic catalysis offers a powerful tool for differentiating between hydroxyl groups. For example, lipases have been used for the selective esterification of aliphatic hydroxyl groups in molecules containing both aliphatic and phenolic moieties, leaving the phenolic group intact to preserve properties like antioxidant activity. nih.govresearchgate.netnih.gov This strategy could be applied to this compound to selectively acylate the tertiary alcohol.

| Hydroxyl Group | Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|---|

| Aliphatic | Thioetherification | R-SH, LiNTf₂ | 3-Aryl-3-thioalkyloxetane | thieme-connect.de |

| Aliphatic | Triflate Ester Formation | Tf₂O, Pyridine | Oxetan-3-yl triflate | nih.gov |

| Aliphatic | Selective Enzymatic Esterification (Analogy) | Fatty acid, Lipase | Aliphatic ester | nih.govresearchgate.net |

Oxidation and Reduction Chemistry

Oxidation: The tertiary aliphatic alcohol of this compound cannot be directly oxidized without breaking a carbon-carbon bond. However, the related compound, oxetan-3-ol (B104164), can be oxidized to the corresponding ketone, oxetan-3-one. researchgate.netatlantis-press.comnih.gov This transformation is a key step in creating versatile oxetane building blocks for medicinal chemistry. While the 3-aryl substituent would influence the reaction, oxidation of the secondary alcohol in a related precursor would be the synthetic route to a 3-aryl-oxetan-3-one. The phenolic group is susceptible to oxidation, but typically requires stronger oxidizing agents.

Reduction: The most significant reduction reaction for this class of compounds is the deoxygenation of the tertiary aliphatic alcohol. This transformation converts the 3-aryloxetan-3-ol into a 3-aryloxetane. A standard method to achieve this is the Barton-McCombie deoxygenation. wikipedia.orgalfa-chemistry.comchemeurope.comnrochemistry.comorganic-chemistry.org This two-step radical reaction involves:

Conversion of the alcohol into a thiocarbonyl derivative, such as a xanthate.

Treatment with a radical initiator (e.g., AIBN) and a hydrogen atom source (e.g., tributyltin hydride), which removes the xanthate group and replaces it with a hydrogen atom.

This reaction has been successfully applied to oxetan-3-ol derivatives, demonstrating a viable pathway for the reduction of the aliphatic hydroxyl group in this compound. acs.org

Electrophilic Aromatic Substitution and Functionalization of the Phenyl Ring

The chemical behavior of this compound is significantly influenced by the presence of the phenolic hydroxyl group on the aromatic ring. This hydroxyl group is a potent activating group in electrophilic aromatic substitution (SEAr) reactions, meaning it increases the reactivity of the benzene ring towards electrophiles compared to unsubstituted benzene. wikipedia.org The mechanism of these reactions involves the aromatic ring acting as a nucleophile, attacking an electrophile (E+) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orglibretexts.org Aromaticity is then restored by the loss of a proton from the carbon atom bearing the new electrophile. total-synthesis.com

The hydroxyl group exerts its influence through a combination of a strong, electron-donating resonance effect (+R) and a weaker, electron-withdrawing inductive effect (-I). The resonance effect, which involves the delocalization of a lone pair of electrons from the oxygen atom into the π-system of the ring, is dominant and leads to an increase in electron density, particularly at the positions ortho and para to the hydroxyl group.

In the case of this compound, the para position is already occupied by the oxetan-3-ol substituent. Consequently, the hydroxyl group directs incoming electrophiles predominantly to the two equivalent ortho positions (C2 and C6). This regioselectivity is a cornerstone of functionalizing the phenyl ring of this molecule. Common electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups, thereby modifying the compound's properties. masterorganicchemistry.com These reactions typically require an acid or Lewis acid catalyst to generate a sufficiently reactive electrophile. total-synthesis.commasterorganicchemistry.com

Key potential functionalization reactions include:

Halogenation: The introduction of halogen atoms (e.g., bromine, chlorine) can be achieved using reagents like Br₂ or Cl₂ in the presence of a Lewis acid catalyst, although the high activation from the -OH group may sometimes allow the reaction to proceed without a catalyst. masterorganicchemistry.com

Nitration: The introduction of a nitro group (-NO₂) is typically accomplished using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. libretexts.orgtotal-synthesis.com

Sulfonation: The introduction of a sulfonic acid group (-SO₃H) can be achieved by treatment with fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively, forming new carbon-carbon bonds. They are catalyzed by strong Lewis acids like aluminum trichloride (AlCl₃). total-synthesis.com

The predictable regioselectivity allows for the synthesis of specifically disubstituted phenol derivatives, which can serve as intermediates for more complex molecules.

| Reaction Type | Reagents | Expected Major Product(s) |

| Bromination | Br₂, FeBr₃ or solvent | 3-(2-Bromo-4-hydroxyphenyl)oxetan-3-ol and 3-(2,6-Dibromo-4-hydroxyphenyl)oxetan-3-ol |

| Chlorination | Cl₂, AlCl₃ | 3-(2-Chloro-4-hydroxyphenyl)oxetan-3-ol and 3-(2,6-Dichloro-4-hydroxyphenyl)oxetan-3-ol |

| Nitration | HNO₃, H₂SO₄ | 3-(4-Hydroxy-2-nitrophenyl)oxetan-3-ol |

| Sulfonation | SO₃, H₂SO₄ | 4-(3-Hydroxyoxetan-3-yl)-3-hydroxybenzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(5-(3-Hydroxyoxetan-3-yl)-2-hydroxyphenyl)ethan-1-one (for R=CH₃) |

Photochemical and Thermochemical Decomposition Pathways

The stability of this compound is subject to degradation under energetic conditions such as high temperatures or exposure to ultraviolet radiation. The decomposition pathways are dictated by the inherent properties of its functional groups: the phenol, the tertiary alcohol, and the strained oxetane ring.

Thermochemical Decomposition: When subjected to heat, organic molecules undergo decomposition, with the weakest bonds typically cleaving first. For this compound, several pathways are plausible. The inherent ring strain of the four-membered oxetane ring makes it a likely point of initial degradation. researchgate.netresearchgate.net Thermal decomposition could initiate via ring-opening of the oxetane, which may proceed through a concerted mechanism or a stepwise radical process. A potential pathway involves cycloreversion, breaking the oxetane into smaller, more stable molecules. For instance, the thermal decomposition of 3-oxetanone, a related compound, is known to produce formaldehyde (B43269), ketene, carbon monoxide, and ethylene via a concerted mechanism. researchgate.net

Analogously, heating this compound could lead to fragmentation of the oxetane ring, potentially yielding 4-hydroxystyrene or related phenolic compounds and small gaseous molecules like formaldehyde. Another possible pathway involves the dehydration of the tertiary alcohol, although this typically requires acidic conditions. The phenolic hydroxyl group itself can be susceptible to oxidation at very high temperatures. Studies on the thermal decomposition of other hydroxyphenyl compounds, such as 3,5-dimethyl-4-hydroxyphenyl pentazole, show that the aromatic core can undergo transformation, leading to products like benzoquinones. energetic-materials.org.cn

Photochemical Decomposition: Photochemical decomposition is initiated by the absorption of photons, typically in the ultraviolet range, which excites the molecule to a higher energy state. This excess energy can lead to bond cleavage (photolysis) and the formation of highly reactive radical species. The phenol moiety is a primary chromophore in this molecule and is likely to be the site of initial photon absorption.

Potential photochemical pathways include:

Homolytic Cleavage of the O-H Bond: The phenolic O-H bond can break homolytically to form a phenoxy radical and a hydrogen atom. The resulting phenoxy radical is resonance-stabilized and can participate in subsequent dimerization or oxidation reactions.

Oxetane Ring Opening: The absorbed energy can be transferred to the strained oxetane ring, causing the cleavage of C-C or C-O bonds. This can lead to the formation of diradical intermediates that can rearrange or react further.

C-C Bond Cleavage: The bond connecting the phenyl ring to the oxetane ring could undergo homolytic cleavage, resulting in a hydroxyphenyl radical and an oxetanyl radical.

The specific products formed will depend on the wavelength of the incident light and the reaction environment (e.g., presence of oxygen or solvent).

| Decomposition Type | Potential Initiating Step | Possible Major Decomposition Products |

| Thermochemical | Oxetane ring fragmentation (cycloreversion) | 4-Hydroxybenzaldehyde, Formaldehyde, Phenol |

| Thermochemical | Cleavage of the phenyl-oxetane bond | Phenol, Oxetane-derived fragments |

| Photochemical | Homolytic cleavage of the phenolic O-H bond | Phenoxy radicals, Dimerized phenolic compounds |

| Photochemical | Photolytic opening of the oxetane ring | Diradical intermediates, Rearrangement products (e.g., aldehydes, ketones) |

Elucidation of Reaction Kinetics and Thermodynamic Parameters

Understanding the reaction kinetics and thermodynamics associated with the transformations of this compound is essential for controlling its reactivity and predicting its stability. These parameters can be determined through a combination of experimental techniques and computational modeling.

Reaction Kinetics: The study of reaction kinetics involves measuring the rate at which a reaction proceeds and determining the factors that influence it, such as concentration, temperature, and catalysts. For the electrophilic aromatic substitution reactions of this compound, kinetic studies would reveal the order of the reaction with respect to the substrate and the electrophile, and allow for the calculation of the rate constant (k). researchgate.net The Arrhenius equation can then be used to determine the activation energy (Ea), which is the minimum energy required for the reaction to occur.

Experimental methods for kinetic analysis often involve monitoring the concentration of reactants or products over time using techniques like spectroscopy (UV-Vis, NMR) or chromatography (HPLC, GC). For instance, in a study on the synthesis of a related hydroxyphenyl compound, the reaction order and rate constants were determined by analyzing the reduction in reactant concentration over time. researchgate.netbohrium.com

Thermodynamic Parameters: Thermodynamic parameters provide insight into the energy changes and spontaneity of a reaction. The key parameters are:

Enthalpy Change (ΔH): Represents the heat absorbed or released during a reaction at constant pressure. A negative ΔH indicates an exothermic reaction, while a positive ΔH signifies an endothermic one.

Entropy Change (ΔS): Measures the change in disorder or randomness of a system.

Gibbs Free Energy Change (ΔG): Determines the spontaneity of a reaction. A negative ΔG indicates a spontaneous process. It relates enthalpy and entropy via the equation: ΔG = ΔH - TΔS.

These parameters can be determined experimentally using techniques like calorimetry. For thermal decomposition processes, methods such as Differential Scanning Calorimetry (DSC) and Thermogravimetry (TG) are particularly useful. nih.gov DSC measures the heat flow associated with thermal transitions, while TG tracks mass loss as a function of temperature, providing data on decomposition kinetics and thermal stability. nih.govnih.gov

In addition to experimental methods, computational chemistry, particularly using Density Functional Theory (DFT), has become a powerful tool for predicting thermodynamic and kinetic parameters. DFT calculations can be used to model the reaction pathway, determine the structures of transition states and intermediates, and calculate the associated energy changes (ΔH, ΔG) and activation barriers (Ea).

| Parameter | Symbol | Significance | Common Determination Method(s) |

| Rate Constant | k | Proportionality constant relating reaction rate to reactant concentrations. | Spectroscopy, Chromatography |

| Activation Energy | Ea | Minimum energy required to initiate a chemical reaction. | Temperature-dependent kinetic studies |

| Enthalpy of Reaction | ΔH | Heat change of the system during a reaction. | Calorimetry, DSC, DFT Calculations |

| Entropy of Reaction | ΔS | Change in the degree of disorder of the system. | Calorimetry, DFT Calculations |

| Gibbs Free Energy | ΔG | Indicates the spontaneity of a reaction at constant temperature and pressure. | Calculated from ΔH and ΔS, DFT Calculations |

Derivatization and Analog Development Strategies from the 3 4 Hydroxyphenyl Oxetan 3 Ol Scaffold

Rational Design Principles for Modifying Oxetan-3-ol (B104164) Structures

The modification of structures based on the 3-(4-hydroxyphenyl)oxetan-3-ol scaffold is guided by several key rational design principles aimed at optimizing molecular properties. The oxetane (B1205548) ring itself is a central feature in these design strategies. It is frequently utilized as a "non-classical" isostere, acting as a suitable replacement for less desirable functional groups like gem-dimethyl or carbonyl moieties. nih.govnih.govresearchgate.net This substitution can lead to profound improvements in critical drug-like properties.

Key Design Principles:

Property Modulation: Introducing an oxetane ring can significantly enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability. nih.govresearchgate.net For instance, replacing a gem-dimethyl group with an oxetane can increase water solubility by a factor of 4 to over 4000 while often reducing the rate of metabolic degradation. researchgate.net

Hydrogen Bonding: The oxygen atom in the oxetane ring is an effective hydrogen-bond acceptor, a property comparable to that of a carbonyl group. acs.orgbeilstein-journals.orgnih.gov This allows the oxetane motif to maintain or create crucial interactions with biological targets, making it a valuable surrogate for ketones in medicinal chemistry. nih.gov

Conformational Rigidity: The strained four-membered ring can act as a conformational lock, rigidifying the molecular structure. acs.org This can lead to a more defined orientation of substituents, which can be advantageous for optimizing binding affinity to a specific biological target.

Basicity Attenuation: The oxetane ring exerts a strong electron-withdrawing inductive effect. When placed near an amine group, it can significantly lower the amine's basicity (pKa), which can be beneficial for improving pharmacokinetic properties. nih.gov

Vectorial Exit: The defined geometry of the oxetane ring provides specific vectors for substituents, allowing chemists to explore chemical space in a more controlled and three-dimensional manner.

The decision to modify the this compound scaffold is therefore a strategic process aimed at leveraging these principles to create analogs with superior performance characteristics compared to their non-oxetane-containing counterparts.

Synthesis of Ethers, Esters, and Carbonyl Derivatives

The presence of two distinct hydroxyl groups—a phenolic hydroxyl and a tertiary alcohol on the oxetane ring—allows for the synthesis of a variety of derivatives, including ethers and esters. The differing reactivity of these two groups enables selective functionalization.

Synthesis of Ethers: The Williamson ether synthesis is a primary method for preparing ether derivatives from this scaffold. libretexts.org This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide. libretexts.org Given that the phenolic proton is significantly more acidic than the tertiary alcohol proton, selective deprotonation can be readily achieved using a suitable base, such as sodium hydride (NaH) or potassium hydroxide. The resulting phenoxide can then react with an alkyl halide (e.g., iodomethane (B122720) or benzyl (B1604629) bromide) to yield the corresponding aryl ether, leaving the tertiary hydroxyl group untouched.

Synthesis of Esters: Ester derivatives can be synthesized through esterification reactions. The phenolic hydroxyl group can be acylated using acid chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine. Lipophilic esters of phenolic compounds have been synthesized to enhance solubility in nonpolar environments. nih.gov Similarly, the tertiary alcohol can be esterified, although this may require more forcing conditions or specific catalysts due to steric hindrance. The choice of reaction conditions can allow for selective esterification of the phenolic hydroxyl or esterification of both hydroxyl groups.

| Derivative Type | Synthetic Method | Reagents | Selective Target |

| Aryl Ether | Williamson Ether Synthesis | 1. Base (e.g., NaH, KOH) 2. Alkyl Halide (e.g., CH₃I) | Phenolic Hydroxyl |

| Aryl Ester | Acylation | Acid Chloride/Anhydride, Base (e.g., Pyridine) | Phenolic Hydroxyl |

| Alkyl Ester | Esterification | Carboxylic Acid, Catalyst (e.g., DCC) | Tertiary Hydroxyl |

| Diester | Acylation | Excess Acid Chloride/Anhydride | Both Hydroxyls |

This table provides an interactive overview of common synthetic routes for derivatization.

Introduction of Heteroatoms within the Oxetane or Phenyl Ring for Property Modulation

Introducing heteroatoms such as nitrogen, sulfur, or halogens into the this compound scaffold is a powerful strategy for modulating its properties. These modifications can be made to either the phenyl ring or by replacing atoms within the oxetane ring itself to create novel heterocyclic analogs.

Phenyl Ring Modification: The electron-rich phenyl ring is susceptible to electrophilic aromatic substitution reactions. Standard laboratory procedures can be used to introduce a variety of heteroatom-containing functional groups.

Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The hydroxyl group is a strong activating group and directs substitution to the ortho positions.

Nitration: Reaction with nitric acid and sulfuric acid can introduce a nitro group onto the phenyl ring. The nitro group can subsequently be reduced to an amine, providing a handle for further functionalization.

Oxetane Ring Analogs: While direct modification of the oxetane ring is challenging, analogs containing different heteroatoms can be synthesized. For example, replacing the oxygen with sulfur leads to a thietane (B1214591) ring. 3-Sulfanyl-oxetanes have been synthesized as bioisosteres. nih.gov The synthesis of these analogs typically involves a multi-step process starting from different precursors rather than a direct transformation of the oxetane ring. For instance, 3-azidooxetanes can be prepared from 3-(tosyloxy)oxetane and sodium azide, which can then be reduced to form 3-aminooxetanes. researchgate.net

| Modification | Reagent/Method | Target Site | Resulting Functional Group/Analog |

| Halogenation | NBS, NCS | Phenyl Ring (ortho to -OH) | Bromo-, Chloro- |

| Nitration | HNO₃, H₂SO₄ | Phenyl Ring (ortho to -OH) | Nitro- |

| Sulfur Analog | Multi-step synthesis | Oxetane Ring | Thietane |

| Nitrogen Analog | From 3-(tosyloxy)oxetane + NaN₃ | Oxetane Ring | 3-Aminooxetane |

This interactive table outlines strategies for heteroatom introduction.

Exploration of Polymerization and Oligomerization Potential

The this compound molecule possesses functionalities that make it a candidate for the synthesis of novel polymers and oligomers. Both the strained oxetane ring and the two hydroxyl groups can participate in polymerization reactions.

Ring-Opening Polymerization (ROP): The high ring strain of the oxetane ring (approximately 106 kJ/mol) makes it susceptible to ring-opening reactions, particularly under cationic conditions. nih.gov Cationic ring-opening polymerization of oxetane monomers can produce polyethers with unique properties. oup.com The polymerization is influenced by the basicity of the monomer and the ring strain. uni-muenchen.de The presence of the bulky 4-hydroxyphenyl and hydroxyl substituents at the 3-position would be expected to influence the polymerization kinetics and the properties of the resulting polymer.

Condensation Polymerization: The bifunctional nature of the scaffold, with two hydroxyl groups, allows it to act as a monomer in condensation polymerization.

Polyethers: Reaction with a dihalide under Williamson ether synthesis conditions could lead to the formation of polyethers.

Polyesters: Polycondensation with dicarboxylic acids or their derivatives would yield polyesters. The reactivity difference between the phenolic and tertiary hydroxyls could be exploited to create polymers with specific regiochemistry.

The synthesis of linear polyesters containing primary pendant hydroxyl groups has been achieved through the polyaddition of bis(oxetane)s with dicarboxylic acids. radtech.org Similarly, oligomers of oxetane-based structures have been synthesized, indicating the feasibility of producing shorter-chain polymers from oxetane-containing monomers. acs.org

Advanced Structure-Reactivity Relationship Studies of Synthesized Analogs

Structure-Reactivity Relationship (SAR) studies are crucial for understanding how modifications to the this compound scaffold influence its chemical reactivity and biological activity. By synthesizing a library of analogs and evaluating their properties, researchers can develop a comprehensive understanding of the molecule's behavior.

In one study, a series of oxetane-containing indole (B1671886) analogues were synthesized and evaluated for their antiproliferative activity. nih.gov The study revealed that the substitution pattern on the aromatic rings was critical for bioactivity. For instance, the most active compounds featured a halogen or methoxy (B1213986) group at specific positions, while the unsubstituted analog was less potent. nih.gov This highlights the importance of electronic and steric factors in determining the biological effect.

Another key aspect of SAR is metabolic stability. Studies have shown that the position of substituents on the oxetane ring can dramatically affect how the molecule is metabolized. acs.org For example, substitution at the 3-position often leads to greater metabolic stability compared to substitution at the 2-position, which can be prone to ring scission. acs.orgnih.gov

Systematic derivatization and subsequent analysis provide valuable insights:

Ester and Ether Derivatives: These modifications primarily alter lipophilicity and hydrogen bonding capacity, which can affect cell permeability and target binding.

Heteroatom Introduction: Adding electron-withdrawing or -donating groups to the phenyl ring can modulate the acidity of the phenolic hydroxyl and the electronic properties of the molecule, influencing its interactions.

Polymerization Reactivity: The nature of the substituents on the oxetane ring affects the monomer's basicity and steric hindrance, thereby influencing its reactivity in cationic ring-opening polymerization. uni-muenchen.de

These studies are essential for the rational design of new molecules, allowing for the optimization of desired properties, whether for therapeutic applications or advanced materials.

Advanced Applications and Utilization of 3 4 Hydroxyphenyl Oxetan 3 Ol in Chemical Disciplines

As a Versatile Building Block in Complex Organic Synthesis

The inherent reactivity of the strained four-membered oxetane (B1205548) ring, combined with the functional handles of the phenolic and tertiary hydroxyl groups, makes 3-(4-Hydroxyphenyl)oxetan-3-ol a valuable and versatile building block in organic synthesis.

Precursor for Advanced Materials and Polymers

The bifunctional nature of this compound, possessing two hydroxyl groups and a polymerizable oxetane ring, positions it as a promising monomer for the synthesis of advanced polymers. The phenolic hydroxyl group can participate in step-growth polymerization reactions such as the formation of polyesters and polyethers, while the oxetane ring can undergo cationic ring-opening polymerization (CROP) to yield polyethers with pendant functional groups.

Cationic ring-opening polymerization of oxetanes is a well-established method for producing polyethers. The polymerization of this compound via this mechanism would lead to a polyether backbone with pendant 4-hydroxyphenyl and hydroxyl groups. These functional groups can be further modified to tailor the polymer's properties, such as solubility, thermal stability, and cross-linking capabilities. For instance, the phenolic hydroxyl groups can be used for grafting other polymer chains or for creating networked structures.

Furthermore, the diol functionality of this compound allows for its incorporation into polyesters through condensation polymerization with dicarboxylic acids or their derivatives. The resulting polyesters would feature the oxetane ring as a side chain, which could be subsequently opened to create cross-linked or graft copolymers. The presence of the aromatic ring in the polymer structure would also be expected to enhance thermal stability and mechanical properties.

| Polymer Type | Potential Monomers | Polymerization Method | Key Properties |

| Polyether | This compound | Cationic Ring-Opening Polymerization | Pendant hydroxyl and hydroxyphenyl groups, potential for cross-linking |

| Polyester | This compound, Adipoyl chloride | Step-growth Polymerization | Oxetane side chains, enhanced thermal stability |

| Polyether (from phenol) | This compound, Epichlorohydrin | Step-growth Polymerization | Aromatic ether backbone, tailored solubility |

Intermediate in Specialty Chemical Production

The reactivity of this compound makes it a valuable intermediate in the synthesis of specialty chemicals, particularly heterocyclic compounds. A notable example is its use in indium triflate-catalyzed [3+2] annulation reactions. In this transformation, this compound reacts with β-naphthylamines or phenols to generate benzoindolines and 2,3-dihydrobenzofurans, respectively organic-chemistry.org. These heterocyclic scaffolds are prevalent in pharmaceuticals and biologically active compounds.

The reaction is believed to proceed through the formation of a p-quinone methide intermediate, highlighting the unique reactivity imparted by the combination of the phenolic hydroxyl group and the oxetane ring organic-chemistry.org. This specific application underscores the potential of this compound to serve as a key building block for the efficient construction of complex molecular architectures.

Potential Role in Catalysis and Ligand Design for Organometallic Systems

The structural features of this compound provide a foundation for the design of novel ligands for organometallic catalysis. The presence of two distinct hydroxyl groups offers opportunities for differential functionalization, leading to the creation of bifunctional ligands. Such ligands can play a crucial role in cooperative catalysis, where both the metal center and a functional group on the ligand are involved in the catalytic cycle.

For instance, one of the hydroxyl groups could be converted into a coordinating group, such as a phosphine (B1218219) or an amine, while the other remains as a hydroxyl group or is modified to introduce another functional moiety. This would result in a hemilabile ligand that can reversibly coordinate to a metal center, potentially influencing the catalytic activity and selectivity. The synthesis of oxazoline-based bidentate ligands from 3-amido oxetanes demonstrates the utility of the oxetane scaffold in ligand design researchgate.net. Following a similar synthetic strategy, this compound could be transformed into novel chiral ligands for asymmetric catalysis.

| Ligand Type | Proposed Synthetic Modification of this compound | Potential Catalytic Application |

| P,O-Ligand | Conversion of one hydroxyl group to a phosphine, protection/modification of the other hydroxyl | Asymmetric hydrogenation, cross-coupling reactions |

| N,O-Ligand | Conversion of one hydroxyl group to an amine or oxazoline | Asymmetric allylic alkylation, hydrosilylation |

| Bifunctional Ligand | Maintaining one hydroxyl for hydrogen bonding interactions, the other for metal coordination | Cooperative catalysis, enantioselective transformations |

Applications as Analytical Standards and Reference Materials in Chemical Metrology

For a compound to serve as an analytical standard or reference material, it must possess high purity, be stable, and be well-characterized. This compound, as a crystalline solid, can potentially be purified to a high degree through techniques such as recrystallization and chromatography. Its chemical structure can be unequivocally confirmed using a suite of analytical techniques including NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Once its purity and identity are rigorously established, it could be used as a primary or secondary reference standard in various analytical applications. For example, it could serve as a calibration standard for chromatographic methods (HPLC, GC) or as a reference material for spectroscopic techniques (NMR, IR). Its use would be particularly relevant in quality control laboratories that synthesize or utilize compounds containing the hydroxyphenyl-oxetane motif. The establishment of such a reference standard is crucial for ensuring the accuracy and comparability of analytical measurements across different laboratories and over time. The World Health Organization provides general guidelines for the establishment and maintenance of chemical reference substances, which would need to be followed.

Integration into Supramolecular Assemblies and Host-Guest Chemistry

The molecular structure of this compound contains key features that are conducive to its participation in supramolecular chemistry. The phenolic hydroxyl group and the tertiary alcohol are excellent hydrogen bond donors and acceptors. The aromatic ring can engage in π-π stacking interactions with other aromatic systems. These non-covalent interactions are the driving forces for the self-assembly of molecules into well-defined, higher-order structures.

The interplay of hydrogen bonding and π-π stacking can lead to the formation of various supramolecular architectures, such as one-dimensional chains, two-dimensional sheets, or three-dimensional networks. The specific arrangement of the molecules in the solid state will be governed by the principles of crystal engineering. By co-crystallizing this compound with other molecules that possess complementary functional groups (e.g., carboxylic acids, amides, or other aromatic compounds), it is possible to design and construct novel multi-component crystals with tailored properties.

Furthermore, the compound could act as a guest molecule in host-guest chemistry, where it is encapsulated within the cavity of a larger host molecule, such as a cyclodextrin (B1172386) or a calixarene. The phenolic group would likely play a key role in the binding affinity and selectivity through interactions with the host's interior.

Exploratory Use in Agrochemical Research as a Synthetic Intermediate

The oxetane ring is increasingly being recognized as a valuable structural motif in the design of bioactive molecules, including agrochemicals. It can act as a bioisosteric replacement for other functional groups, such as gem-dimethyl or carbonyl groups, often leading to improved physicochemical properties like solubility and metabolic stability. This principle, which is well-established in drug discovery, is equally applicable to the development of new pesticides and herbicides.

This compound can serve as a versatile starting material for the synthesis of novel agrochemical candidates. The phenolic hydroxyl group can be used as a handle to introduce various substituents or to connect the oxetane moiety to other molecular scaffolds known to possess agrochemical activity. For example, it could be etherified or esterified to produce a library of derivatives for biological screening. The oxetane ring itself can impart favorable properties to the resulting molecules, potentially leading to the discovery of new crop protection agents with improved efficacy and environmental profiles.

Advanced Analytical Methodologies for the Detection and Characterization of 3 4 Hydroxyphenyl Oxetan 3 Ol

Chromatographic Separation Techniques for Purity Assessment

Chromatographic techniques are fundamental in assessing the purity of pharmaceutical and chemical compounds. For 3-(4-Hydroxyphenyl)oxetan-3-ol, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) offer powerful, albeit different, approaches to separation and quantification.

HPLC is a cornerstone for the purity assessment of non-volatile and thermally labile compounds like this compound. The development of a reliable HPLC method involves the systematic optimization of several parameters to achieve adequate resolution, sensitivity, and accuracy. nih.govherts.ac.uknih.gov

A typical reversed-phase HPLC (RP-HPLC) method can be developed for the analysis of this compound. The phenolic hydroxyl group and the polar oxetane (B1205548) ring influence its retention characteristics. A C18 column is a common stationary phase for such analyses, providing a good balance of hydrophobicity for retaining the analyte.

The mobile phase composition is a critical factor. A gradient elution using a mixture of an aqueous phase (e.g., water with a small amount of acid like formic acid or trifluoroacetic acid to improve peak shape) and an organic modifier (e.g., acetonitrile or methanol) is often employed. The gradient allows for the efficient elution of the main compound while also separating impurities with a wide range of polarities.

Detection is typically performed using a Diode Array Detector (DAD) or a UV-Vis detector, set at a wavelength where the hydroxyphenyl chromophore exhibits maximum absorbance, likely in the range of 270-280 nm.

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 275 nm |

| Injection Volume | 10 µL |

Hypothetical Purity Analysis Data by HPLC:

| Peak Number | Retention Time (min) | Area (%) | Identification |

| 1 | 3.5 | 0.15 | Impurity A |

| 2 | 5.8 | 0.20 | Impurity B |

| 3 | 8.2 | 99.50 | This compound |

| 4 | 10.1 | 0.15 | Impurity C |

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. thermofisher.comnih.govscispace.comnih.gov However, the analysis of this compound by GC-MS presents challenges due to its polarity and potential thermal lability. The tertiary alcohol and the strained oxetane ring may undergo degradation at elevated temperatures in the GC injector and column. nih.gov

To overcome these challenges, derivatization is often employed to increase the volatility and thermal stability of the analyte. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), can be used to convert the polar hydroxyl groups into less polar and more stable trimethylsilyl ethers.

The derivatized sample can then be analyzed on a non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column. The mass spectrometer provides structural information, aiding in the confirmation of the parent compound and the identification of any impurities. The fragmentation pattern in the mass spectrum, particularly the molecular ion peak and characteristic fragment ions, is crucial for identification.

Potential GC-MS Method Parameters (after derivatization):

| Parameter | Condition |

| Derivatization Reagent | BSTFA with 1% TMCS |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (2 min), then 15 °C/min to 280 °C (5 min) |

| Carrier Gas | Helium, 1.2 mL/min |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | 50-500 m/z |

Capillary Electrophoresis and Microfluidic Platform Development

Capillary electrophoresis (CE) offers a high-efficiency separation alternative to HPLC, particularly for charged or highly polar compounds. researchgate.netsetu.ie For the analysis of this compound, which is neutral, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, can be utilized. In MEKC, a surfactant is added to the buffer to form micelles, which act as a pseudo-stationary phase, allowing for the separation of neutral analytes.

Microfluidic platforms, or "lab-on-a-chip" systems, are emerging as powerful analytical tools. ucp.ptnih.govnih.govresearchgate.net These devices integrate sample preparation, separation, and detection into a single small chip, offering advantages such as reduced sample and reagent consumption, faster analysis times, and high throughput. A microfluidic device could be designed for the electrophoretic or chromatographic separation of this compound, coupled with a suitable detection method.

Spectrophotometric and Electrochemical Detection Methods

Spectrophotometric methods, based on UV-Visible absorption, can be used for the quantification of this compound. alga.cznih.gov The phenolic chromophore allows for direct UV spectrophotometry. The method would involve measuring the absorbance of a solution of the compound at its wavelength of maximum absorption and using a calibration curve to determine its concentration.

Electrochemical detection offers a sensitive and selective alternative. mdpi.comnih.govmdpi.com The phenolic hydroxyl group of this compound is electrochemically active and can be oxidized at a suitable electrode surface. Techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) can be employed to study its electrochemical behavior and develop quantitative analytical methods. nih.gov A glassy carbon electrode or a modified electrode could be used as the working electrode.

Comparison of Detection Methods:

| Method | Principle | Advantages | Disadvantages |

| UV-Vis Spectrophotometry | Measures absorbance of light | Simple, inexpensive, non-destructive | Lower sensitivity, susceptible to interference from other UV-absorbing compounds |

| Electrochemical Detection | Measures current from redox reactions | High sensitivity and selectivity, can be used in complex matrices | Electrode fouling can be an issue, requires specific instrumentation |

Impurity Profiling and Trace Analysis Techniques in Chemical Matrices

Impurity profiling is a critical aspect of quality control, involving the identification and quantification of all potential impurities in a drug substance or chemical. scispace.comnih.govnih.govresearchgate.net For this compound, impurities can arise from starting materials, by-products of the synthesis, or degradation products.

A combination of analytical techniques is often necessary for comprehensive impurity profiling. HPLC with a DAD detector is the primary tool for detecting and quantifying impurities. For the structural elucidation of unknown impurities, hyphenated techniques like LC-MS/MS are invaluable. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of elemental compositions.

Trace analysis techniques are required when impurities are present at very low levels. This may involve pre-concentration steps, such as solid-phase extraction (SPE), followed by analysis using a highly sensitive instrument, such as an LC-MS/MS system operating in selected reaction monitoring (SRM) mode.

Common Potential Impurities in this compound Synthesis:

| Impurity Type | Potential Structure/Source |

| Starting Material | Unreacted precursors used in the synthesis. |

| By-products | Isomers, over-reacted products, or products from side reactions. |

| Degradation Products | Resulting from exposure to heat, light, or acid/base conditions. |

Future Research Directions and Unexplored Avenues in 3 4 Hydroxyphenyl Oxetan 3 Ol Chemistry

Exploration of Sustainable and Green Chemistry Approaches in Synthesis

The synthesis of oxetanes, including 3-(4-Hydroxyphenyl)oxetan-3-ol, has traditionally relied on methods that may not align with modern principles of green chemistry. Future research should prioritize the development of more sustainable synthetic routes.

Key areas for exploration include:

Biocatalysis : Harnessing enzymes for the synthesis of chiral oxetanes is a promising green alternative. researchgate.net Research into enzymes like halohydrin dehalogenases could lead to highly efficient and enantioselective methods for producing this compound and its derivatives under mild, aqueous conditions. researchgate.net This approach would minimize waste and avoid harsh reagents.

Photocatalysis : Visible-light-mediated Paternò–Büchi reactions offer a greener alternative to traditional UV-light-dependent methods for forming the oxetane (B1205548) ring. beilstein-journals.orgnih.gov Future work could focus on developing a photocatalytic [2+2] cycloaddition between a suitable phenol precursor and a carbonyl compound to construct the this compound scaffold.

Flow Chemistry : The use of flow technology can enhance the safety, scalability, and efficiency of chemical processes. researchgate.net Applying flow chemistry to the synthesis of this compound could allow for better control over reaction parameters, reduce reaction times, and facilitate safer handling of reactive intermediates.

Atom-Economic Reactions : Strategies such as C-H functionalization of alcohols provide a more direct and atom-economical route to oxetanes, avoiding the need for pre-functionalized substrates. nih.govresearchgate.net Research could target the direct cyclization of a precursor diol derived from 4-hydroxyacetophenone through a catalytic C-H activation process.

| Synthetic Approach | Green Chemistry Principle | Potential Advantages | Research Focus for this compound |

| Biocatalysis | Use of renewable feedstocks, catalysis | High enantioselectivity, mild reaction conditions, reduced waste. researchgate.net | Screening and engineering of enzymes (e.g., halohydrin dehalogenases) for stereoselective synthesis. |

| Visible-Light Photocatalysis | Use of renewable energy | Avoidance of high-energy UV radiation, improved selectivity. nih.gov | Development of photocatalytic [2+2] cycloaddition reactions from phenol derivatives. |

| Flow Chemistry | Safer chemistry, energy efficiency | Enhanced process control, improved safety, scalability. researchgate.net | Optimization of existing or novel synthetic routes under continuous flow conditions. |

| C-H Functionalization | Atom economy | Reduced number of synthetic steps, less waste. nih.gov | Catalytic intramolecular C-H insertion to form the oxetane ring from an acyclic precursor. |

Development of Novel Catalytic Systems for Specific Transformations

The reactivity of the oxetane ring, the tertiary alcohol, and the phenol group in this compound can be selectively harnessed through the development of novel catalytic systems.

Future research should focus on:

Regioselective Ring-Opening : The strained oxetane ring is susceptible to ring-opening reactions. researchgate.netresearchgate.net Developing catalytic systems (e.g., based on Lewis acids like scandium or transition metals like titanium) that can regioselectively open the ring in the presence of various nucleophiles would generate a diverse range of functionalized γ-substituted alcohols. beilstein-journals.orgresearchgate.net

Catalytic C-H Functionalization : Nickel-catalyzed C-H arylation has been demonstrated for oxetanes. rsc.org Future efforts could develop catalysts for the direct functionalization of the C-H bonds on the oxetane ring of this compound, allowing for late-stage modification without altering the core structure.

Ring-Opening Polymerization (ROP) : The compound is a potential monomer for ROP. Catalysts based on aluminum or other metals could be developed for the controlled polymerization of this compound to produce functional polyethers with pendant phenol groups, which could be further modified. rsc.org

Asymmetric Catalysis : For transformations that generate new stereocenters, such as ring-opening with carbon nucleophiles, the development of chiral catalysts is crucial. beilstein-journals.org Chiral Brønsted acids or transition metal complexes could be explored to achieve high enantioselectivity. acs.org

High-Throughput Screening Methodologies for Chemical Reactivity Discovery

To accelerate the discovery of new reactions and applications for this compound, high-throughput screening (HTS) methodologies are invaluable.

Unexplored avenues include:

Reaction Screening : Employing HTS to rapidly screen a wide array of catalysts, reagents, and solvents can uncover novel transformations of this compound. rsc.org This could lead to the discovery of unexpected reactivity, such as novel ring expansions or rearrangements.

Catalyst Discovery : HTS can be used to identify optimal catalysts for specific transformations, such as the regioselective functionalization of the phenol ring while leaving the oxetane intact, or vice versa. acs.org

Materials Property Screening : In the context of polymer science, HTS can be used to rapidly synthesize libraries of polymers derived from this compound and screen them for desirable physical properties, such as thermal stability, solubility, and optical characteristics.

Integration into Advanced Materials Science for Enhanced Performance

The unique structure of this compound makes it an attractive building block for advanced materials. chemimpex.com Its incorporation can impart desirable properties such as increased polarity and improved solubility. nih.govresearchgate.net

Future research directions include: